N-(2,2-dimethylpropyl)-3-ethylaniline
Description
N-(2,2-dimethylpropyl)-3-ethylaniline is a secondary aromatic amine. Its structure is characterized by an aniline (B41778) core substituted at the nitrogen atom with a neopentyl group (2,2-dimethylpropyl) and at the 3-position of the benzene (B151609) ring with an ethyl group. The study of such molecules is fundamental to advancing our understanding of chemical reactivity and synthesis.
Organic amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. They are classified as primary, secondary, or tertiary, based on the number of substituents on the nitrogen atom. This compound is a secondary amine, a class of compounds that are pivotal in both biological systems and industrial processes. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to these molecules, which dictates their chemical behavior.
The aniline family, or arylamines, are compounds where the nitrogen atom is directly attached to an aromatic ring. The delocalization of the nitrogen's lone pair into the benzene ring reduces the basicity of anilines compared to aliphatic amines. However, this interaction also activates the aromatic ring towards electrophilic substitution, making anilines versatile starting materials in organic synthesis. The substituents on both the nitrogen and the aromatic ring, as seen in this compound, significantly influence the compound's physical and chemical properties.
N-alkyl anilines are a cornerstone in the synthesis of a multitude of organic compounds. They serve as crucial intermediates in the production of dyes, pharmaceuticals, agrochemicals, and polymers. The alkyl group on the nitrogen atom can modulate the electronic and steric properties of the amine, which in turn affects its reactivity. For instance, N-alkylation is a key step in the synthesis of many drug molecules, where the modification of the amine group is essential for biological activity.
The synthesis of N-alkyl anilines can be achieved through various methods, including reductive amination of carbonyl compounds, and nucleophilic substitution of alkyl halides by anilines. More contemporary methods focus on catalytic approaches, such as the use of transition metals to facilitate the coupling of anilines with alcohols or other alkylating agents, often with improved efficiency and environmental considerations. The presence of the bulky neopentyl group in this compound presents a unique synthetic challenge and influences its reactivity due to steric hindrance. numberanalytics.com
Current academic research on alkylated anilines is vibrant and multifaceted. A significant area of focus is the development of novel and more efficient catalytic systems for their synthesis. This includes the use of earth-abundant metals, photoredox catalysis, and biocatalysis to achieve N-alkylation under milder and more sustainable conditions.
Another prominent research direction is the exploration of the applications of N-alkyl anilines in materials science. For example, polymers derived from N-alkylanilines, known as poly(N-alkylanilines), are being investigated for their conducting properties and potential use in electronic devices, sensors, and corrosion inhibition. acs.org The specific substitution pattern on the aniline ring and the nature of the N-alkyl group can be tailored to fine-tune the properties of the resulting polymers.
Structure
3D Structure
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-ethylaniline |
InChI |
InChI=1S/C13H21N/c1-5-11-7-6-8-12(9-11)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
OKGHPJKAQBZFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N 2,2 Dimethylpropyl 3 Ethylaniline and Analogous Structures
Reactions at the Aniline (B41778) Nitrogen Center
The lone pair of electrons on the nitrogen atom of N-(2,2-dimethylpropyl)-3-ethylaniline is central to its nucleophilic and basic properties. The steric hindrance imposed by the bulky neopentyl group, however, can modulate this reactivity compared to less hindered N-alkylanilines.
Nucleophilic Reactivity and Derivatization
The nitrogen atom in this compound can act as a nucleophile, participating in reactions such as alkylation, acylation, and condensation. The neopentyl group, while sterically demanding, does not completely preclude reactions at the nitrogen center.
Alkylation: Further alkylation of the secondary amine can occur, though the reaction rate is expected to be slower than that of less hindered anilines due to the steric bulk of the neopentyl group. For instance, N-alkylation of primary amines can lead to the formation of both secondary and tertiary amines, with the relative rates (k2/k1) being influenced by the nature of the alkylating agent. nih.gov
Acylation: The nitrogen can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protective strategy for the amino group, which moderates its activating effect on the aromatic ring during electrophilic substitution reactions.
Condensation Reactions: Like other secondary anilines, this compound can undergo condensation reactions with aldehydes and ketones to form enamines, provided that an alpha-hydrogen is available on the carbonyl compound.
Table 1: Representative Nucleophilic Derivatization Reactions of N-Alkylanilines
| Reaction Type | Reagents | General Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |
| Reaction with Aldehyde | Aldehyde (e.g., Benzaldehyde) | Enamine (if α-H present) or Imine salt |
Acid-Base Properties and Protonation Equilibria
The basicity of this compound is influenced by both electronic and steric factors. The ethyl group at the meta position has a weak electron-donating inductive effect, which slightly increases the electron density on the aromatic ring and, consequently, the basicity of the nitrogen atom. The N-neopentyl group also contributes to basicity through its electron-donating inductive effect.
However, steric hindrance around the nitrogen atom can affect the solvation of the corresponding anilinium ion, which in turn influences the pKa value. Generally, N-alkylation of anilines leads to an increase in basicity in the gas phase. In aqueous solution, the trend can be more complex due to solvation effects.
The pKa of the conjugate acid of an amine is a measure of its basicity. While the specific pKa of this compound is not documented, we can estimate it by considering the effects of its substituents in comparison to known values for related compounds. The pKa of aniline is 4.6. Alkyl substitution on the nitrogen and the ring generally increases the pKa.
Table 2: pKa Values of Selected Substituted Anilinium Ions in Water
| Compound | pKa |
|---|---|
| Aniline | 4.60 |
| N-Methylaniline | 4.85 |
| N-Ethylaniline | 5.11 |
| 3-Ethylaniline | 4.71 |
| N,N-Dimethylaniline | 5.07 |
Based on these trends, the pKa of N-(2,2-dimethylpropyl)-3-ethylanilinium ion is expected to be slightly higher than that of aniline and 3-ethylaniline, likely in the range of 5.0 to 5.5.
Reactivity of the Aromatic Ring System
The substituted aniline ring in this compound is activated towards electrophilic attack due to the electron-donating nature of the amino and ethyl groups. The regioselectivity of these reactions is directed by both substituents.
Electrophilic Aromatic Substitution Patterns
The N-(2,2-dimethylpropyl)amino group is a powerful activating and ortho-, para-directing group. The ethyl group at the meta position is a weakly activating and ortho-, para-directing group. The combined directing effects of these two groups will determine the positions of incoming electrophiles.
The primary positions for electrophilic attack will be ortho and para to the strongly activating amino group. Therefore, substitution is expected to occur predominantly at the 2-, 4-, and 6-positions. The ethyl group at the 3-position will further influence this by directing incoming electrophiles to its ortho (2- and 4-positions) and para (6-position) positions. This reinforces the directing effect of the amino group.
However, the bulky neopentyl group on the nitrogen will sterically hinder attack at the 2-position (ortho to the amino group). Consequently, electrophilic substitution is most likely to occur at the 4-position (para to the amino group) and the 6-position (ortho to the amino group and para to the ethyl group). The relative yields of the 4- and 6-substituted products will depend on the specific electrophile and reaction conditions, with larger electrophiles favoring the less sterically hindered 4-position.
It is important to note that under strongly acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion (-NHR₂⁺). This group is strongly deactivating and meta-directing. This can lead to the formation of meta-substituted products. youtube.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Influence of -NH(neopentyl) | Directing Influence of -CH₂CH₃ | Combined Effect | Steric Hindrance | Predicted Major Products |
|---|---|---|---|---|---|
| 2 | ortho (activating) | ortho (activating) | Strongly favored electronically | High (from N-neopentyl) | Minor |
| 4 | para (activating) | ortho (activating) | Strongly favored electronically | Low | Major |
| 5 | meta (deactivating) | meta (deactivating) | Strongly disfavored | Low | Trace/None |
| 6 | ortho (activating) | para (activating) | Strongly favored electronically | Moderate | Major |
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orguwindsor.cabaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile.
For N-alkylanilines, the amino group itself can act as a DMG, although it is generally considered a weaker DMG. The steric bulk of the N-neopentyl group in this compound might influence the efficiency and regioselectivity of DoM. Lithiation would be expected to occur at the 2- or 6-position. Given the steric hindrance at the 2-position from the neopentyl group, lithiation at the 6-position might be favored.
Recent studies have shown that even N-alkylanilines can undergo ortho-lithiation, sometimes mediated by additives like CO₂. bohrium.com This suggests that under appropriate conditions, this compound could be selectively functionalized at the 6-position via a DoM strategy.
Cycloaddition and Rearrangement Pathways Involving Aniline Moieties
Aniline derivatives can participate in certain cycloaddition and rearrangement reactions, often under thermal or photochemical conditions.
Cycloaddition Reactions: While the aromatic ring of aniline itself is generally not a reactive diene in Diels-Alder reactions, aniline derivatives can be involved in other types of cycloadditions. For instance, enamines derived from anilines can participate in [4+2] cycloadditions. wikipedia.orglibretexts.orgmdpi.com It is conceivable that an enamine formed from this compound could undergo such reactions.
Rearrangement Pathways: A well-known rearrangement of N-alkylanilines is the Hofmann-Martius rearrangement . wikipedia.orgdbpedia.org This reaction typically occurs under acidic conditions at high temperatures and involves the migration of an alkyl group from the nitrogen atom to the aromatic ring, yielding ortho- and para-alkylaniline products. The mechanism is thought to involve the formation of an alkyl halide, which then alkylates the aniline ring via a Friedel-Crafts-type reaction. Given the structure of this compound, a Hofmann-Martius rearrangement would likely lead to the formation of 2- and 4-(2,2-dimethylpropyl)-3-ethylaniline.
Photochemical Rearrangements: N-alkylanilines can also undergo photochemical rearrangements. acs.org Irradiation with UV light can lead to the cleavage of the N-alkyl bond, followed by recombination at the ortho and para positions of the aromatic ring. These reactions can proceed through radical intermediates.
Oxidative and Reductive Transformations of N-Alkyl Anilines
The nitrogen atom and the aromatic ring of N-alkyl anilines are susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.
Oxidative Transformations
The oxidation of N-alkyl anilines can occur at the nitrogen atom or the aromatic ring. Chemical oxidation involves the loss of electrons, resulting in various products. openaccessjournals.com The choice of oxidant and reaction conditions determines whether the oxidation is selective or non-selective. openaccessjournals.com
Anodic oxidation is a key electrochemical method for studying these transformations. The oxidation potential of aliphatic amines is influenced by their structure, with tertiary and secondary amines generally being easier to oxidize than primary amines. nih.gov The initial step in the electrochemical oxidation of amines is the formation of a radical cation, which can then undergo further reactions like deprotonation to form a radical at the α-carbon to the nitrogen. mdpi.com For N,N-dialkylanilines, enzymatic oxidation, for example by cytochrome P450, often proceeds via a 1-electron oxidation mechanism to an aminium radical intermediate, leading to N-dealkylation. nih.gov
A notable reaction is the oxidative coupling of secondary N-alkylanilines, which can yield complex structures like azoxyarenes. acs.orgnih.gov This transformation involves both the cleavage of the (alkyl)C–(aryl)N bond and the formation of a new (aryl)N–(aryl)N bond. acs.org Other oxidative reactions can lead to N-N bond formation through dehydrogenative coupling. researchgate.net
Below is a table summarizing various oxidative transformations of N-alkyl aniline derivatives.
Reductive Transformations
Reductive alkylation, also known as reductive amination, is a cornerstone of amine synthesis and a key reductive transformation for anilines. masterorganicchemistry.com This method introduces an alkyl group to a primary or secondary amine using an aldehyde or ketone in the presence of a reducing agent. niscpr.res.in The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. chemistrysteps.com
A variety of catalysts and reducing agents can be employed for this transformation. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.comresearchgate.net Catalytic systems often involve transition metals like palladium, platinum, rhodium, or copper. niscpr.res.inresearchgate.net For instance, copper chromite has been demonstrated as an effective catalyst for the reductive alkylation of aniline with ketones. niscpr.res.in The mechanism involves the initial nucleophilic attack of the aniline's nitrogen on the carbonyl carbon, forming an imine intermediate, which is subsequently hydrogenated in the presence of the catalyst. niscpr.res.in
These methods are highly versatile and can be applied to a wide range of anilines and carbonyl compounds, including those with electron-deficient groups. acs.orgorganic-chemistry.org
The following table summarizes different conditions for the reductive alkylation of anilines.
Computational and Experimental Mechanistic Elucidation of Aniline Reactions
Understanding the precise mechanisms of aniline reactions is crucial for controlling product selectivity and optimizing reaction conditions. This is achieved through a synergistic combination of experimental kinetic studies and computational modeling.
Computational Investigations
Density Functional Theory (DFT) has become a powerful tool for investigating the reaction pathways of aniline transformations. DFT calculations can be used to model potential energy surfaces, identify transition states, and determine activation energies, providing deep insights into reaction mechanisms.
For example, DFT studies on the oxidation of aniline by singlet oxygen have elucidated the mechanism, suggesting that the reaction proceeds through the formation of an intermediate that can lead to products like p-hydroperoxide or p-iminoquinone. researchgate.net Similarly, computational modeling has been used to explore the pathways for the oxidation of substituted anilines by ferrate(VI), revealing how different substituents influence the reaction course. researchgate.net In the reaction between aniline and methyl radicals, theoretical investigations have established the potential energy surface and calculated temperature- and pressure-dependent rate coefficients for various reaction channels, including H-abstraction and CH₃-addition. nih.gov
Experimental Mechanistic Studies
Experimental techniques provide the data needed to validate computational models and uncover reaction kinetics. Kinetic studies, which measure reaction rates under varying conditions (e.g., reactant concentration, temperature), are fundamental to elucidating mechanisms.
For instance, the reaction of substituted anilines with chloramine (B81541) T was found to have a first-order dependence on the oxidant and a fractional-order dependence on the amine. This observation pointed to a mechanism involving the rapid formation of a complex, followed by its slow decomposition. rsc.org Kinetic analysis of the reductive alkylation of aniline with acetone (B3395972) using a Ni/Organoclay catalyst helped to develop a rate model based on the Langmuir–Hinshelwood mechanism, where the surface reaction between the adsorbed Schiff base and hydrogen is the rate-limiting step. acs.org Similarly, kinetic studies of the reaction between aniline and benzoyl chloride have been used to establish a complete reaction network, including side reactions, and to determine the rate constants for each step. acs.org These experimental approaches provide crucial parameters like activation energies and thermodynamic data that define the reaction's profile.
The table below highlights key findings from combined computational and experimental mechanistic studies on aniline reactions.
Catalytic Applications and Ligand Design Principles Featuring N 2,2 Dimethylpropyl 3 Ethylaniline Scaffolds
N-Alkyl Anilines as Ligands in Transition Metal Catalysis
N-alkyl anilines are precursors to a wide range of important ligand classes, including N-heterocyclic carbenes (NHCs), phosphine-amines, and, most notably, iminopyridines and α-diimines. In these roles, the aniline (B41778) fragment directly coordinates to or influences the coordination sphere of the metal, dictating catalyst activity, selectivity, and stability.
The synthesis of ligands derived from N-(2,2-dimethylpropyl)-3-ethylaniline typically involves a multi-step process beginning with the synthesis of the aniline itself, followed by condensation with a suitable backbone structure.
Synthesis of the Aniline Scaffold: The parent aniline can be synthesized via standard N-alkylation methods, such as the reductive amination of 3-ethylaniline with pivalaldehyde (2,2-dimethylpropanal) or by nucleophilic substitution of a neopentyl halide with 3-ethylaniline.
Ligand Elaboration: Once obtained, the this compound scaffold can be converted into more complex, chelating ligands. A common strategy is the synthesis of iminopyridine ligands through the condensation reaction of the aniline with a pyridine dicarbonyl compound, such as 2,6-diacetylpyridine. This one-pot reaction yields a tridentate N,N,N-ligand where the aniline moieties are attached via imine bonds.
Step 1: Condensation of 2,6-diacetylpyridine with two equivalents of this compound.
Step 2: Reaction with a metal salt (e.g., FeCl₂, NiBr₂) to form the corresponding transition metal complex.
This modular synthesis allows for the creation of a library of related ligands by simply varying the aniline component, enabling the systematic tuning of the catalyst's properties.
The performance of a catalyst is intricately linked to the steric and electronic properties of its ligands. The this compound scaffold offers a distinct combination of these effects.
Steric Properties: The most significant feature of this scaffold is the N-neopentyl (2,2-dimethylpropyl) group. Its quaternary carbon atom creates substantial steric bulk directed towards the metal center. This steric hindrance can:
Protect the metal center from decomposition pathways.
Increase catalyst stability at higher temperatures. nih.gov
Influence the regioselectivity or stereoselectivity of the catalytic reaction by controlling the approach of the substrate. nih.gov
In polymerization, hinder chain transfer mechanisms, leading to polymers with higher molecular weights. nih.govacs.org
Electronic Properties: The 3-ethyl substituent on the aniline ring exerts a modest electronic influence. As an alkyl group, it is weakly electron-donating through induction. This can slightly increase the electron density at the metal center, which may influence the rates of oxidative addition and reductive elimination steps in a catalytic cycle. Compared to ligands with strongly electron-withdrawing or -donating groups, the 3-ethyl substituent provides a more neutral electronic environment.
The interplay of these properties is crucial; for instance, in olefin polymerization, bulky N-aryl substituents are known to be essential for achieving high activity and producing high molecular weight polymers. nih.gov
| Structural Feature | Property Type | Description | Influence on Catalytic Performance |
|---|---|---|---|
| N-neopentyl group | Steric | Provides significant steric bulk near the metal center due to the quaternary carbon. | Enhances thermal stability, retards chain transfer, increases polymer molecular weight, and can control substrate access. nih.gov |
| 3-ethyl group | Electronic/Steric | Weakly electron-donating via induction; contributes to the overall steric profile of the ligand. | Modestly increases electron density at the metal; fine-tunes the steric environment away from the primary coordination sphere. |
While this compound is achiral, its scaffold is an excellent starting point for the design of chiral ligands for asymmetric catalysis. Chirality can be introduced through several established strategies:
Atropisomerism: The introduction of a second bulky substituent at the ortho-position (e.g., the 2-position) of the aniline ring can hinder rotation around the C-N bond, creating stable, axially chiral atropisomers. cell.comnih.govchemistryviews.org This strategy has been successfully employed in the design of privileged ligands for a variety of asymmetric transformations.
Substrate-Based Chirality: A chiral center can be incorporated into the ligand structure itself, for example, by starting with a chiral amine or by modifying the ethyl group.
Modular P,N-Ligands: The aniline nitrogen can be part of a larger, non-symmetrical chiral ligand, such as the widely successful Phosphinooxazoline (PHOX) type ligands. nih.govresearchgate.net In such a design, the aniline fragment could be modified to include a phosphine group, creating a chiral P,N-ligand where the steric and electronic properties of the N-aryl ring are used to tune the catalytic pocket. nih.gov
The development of such chiral derivatives allows the metal catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. nih.gov
Applications in Specific Catalytic Transformations
Ligands derived from this compound are particularly well-suited for applications that benefit from the steric shielding and thermal stability they provide, such as addition polymerization and certain C-N bond-forming reactions.
Late-transition metals, especially iron and nickel, when complexed with α-diimine or iminopyridine ligands, are highly effective catalysts for olefin polymerization. The N-aryl substituents on these ligands are arguably the most important component for controlling catalytic behavior. rsc.org
A catalyst system featuring a ligand derived from this compound would be expected to exhibit high thermal stability and produce high molecular weight polyethylene. The bulky neopentyl groups effectively block the axial sites of the square-planar active species, suppressing chain transfer to the monomer, which is a primary pathway for termination. nih.govacs.org Research on related sterically hindered N-aryl substituted nickel catalysts has shown a clear correlation between the size of the ortho-substituents and the resulting polymer properties. mdpi.com
| Catalyst (N-Aryl Group) | Activity (g PE / (mol Ni·h)) | Polymer Mₙ (kg/mol) | Reference Principle |
|---|---|---|---|
| 2,6-Diethylphenyl | 4.7 × 10⁶ | 350 | Less bulky groups allow faster monomer insertion but also more chain transfer. mdpi.com |
| 2,6-Diisopropylphenyl | 2.6 × 10⁶ | 480 | Increased bulk slightly reduces activity but significantly hinders chain transfer, increasing molecular weight. nih.govmdpi.com |
| Hypothetical: 3-Ethyl-N-neopentylphenyl | High | Very High | The extreme bulk of the neopentyl group would be expected to maximize suppression of chain transfer, leading to very high molecular weight polymer, potentially at the cost of some activity. nih.govacs.org |
While N-alkyl anilines are often the products of N-alkylation and amination reactions, ligands derived from them can also catalyze these crucial C-N bond-forming transformations. researchgate.netrsc.orgnih.gov Nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.govresearchgate.net
The design of ligands for these reactions often requires careful balancing of steric and electronic properties to facilitate the key steps of oxidative addition and reductive elimination. A ligand derived from this compound, for example, a phosphino-aniline derivative, could be employed in such a system. The bulky neopentyl group could promote the reductive elimination step by creating a sterically congested metal center, while the aniline nitrogen could participate in the catalytic cycle or help stabilize the active species. For instance, imino pyridine-capped ligands have been shown to enhance the catalytic activity of copper in N-arylation reactions. nih.gov The development of well-defined nickel or palladium complexes with ligands based on this scaffold represents a promising avenue for creating robust catalysts for C-N cross-coupling. nih.govmdpi.com
Catalysis of Other Organic Transformations (e.g., cross-coupling reactions)
Aniline derivatives have emerged as a versatile class of ancillary ligands in modern catalysis, particularly in the design of well-defined, air- and moisture-stable palladium precatalysts. While specific catalytic applications featuring the this compound scaffold are not extensively documented in dedicated studies, its structural motifs—a sterically demanding N-alkyl group (neopentyl) and an electron-donating substituent on the aromatic ring (3-ethyl)—are characteristic of ligands designed for challenging cross-coupling reactions.
A prominent example of this strategy is the development of [(NHC)PdCl2(aniline)] complexes (NHC = N-heterocyclic carbene), which have proven to be highly active precatalysts for various transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.govorganic-chemistry.orgacs.org In this catalyst architecture, the aniline derivative serves as a stabilizing, labile ligand that facilitates the generation of the active catalytic species. The electronic and steric properties of the aniline ligand can be systematically varied to fine-tune the catalyst's reactivity, stability, and substrate scope. nih.gov
Research has shown that the substitution pattern on the aniline ligand directly influences the efficacy of the precatalyst in specific reactions. For instance, in the Suzuki-Miyaura cross-coupling of amides via N–C bond activation, catalysts bearing aniline ligands with electron-withdrawing groups often exhibit enhanced reactivity. nih.govorganic-chemistry.org Conversely, steric hindrance on the aniline ring can sometimes lead to lower efficiency in certain transformations. nih.gov
The potential utility of an this compound scaffold can be inferred from these established principles. The bulky N-neopentyl group would confer significant steric shielding around the metal center, a feature often beneficial for promoting reductive elimination and preventing catalyst deactivation pathways. The 3-ethyl group, being weakly electron-donating, would modulate the electronic properties of the palladium center.
The performance of various aniline-derived ligands in a representative Suzuki-Miyaura cross-coupling of N-acetyl-N-phenyl-pivalamide with 4-methoxyphenylboronic acid highlights the impact of aniline substitution on catalytic efficiency.
Table 1: Effect of Aniline Ligand Substitution on the Efficiency of a Suzuki-Miyaura Cross-Coupling Reaction nih.gov
| Aniline Ligand in Precatalyst [Pd(IPr)(Aniline)Cl2] | Key Feature | Yield (%) |
|---|---|---|
| Aniline | Electron-Neutral | 95 |
| 4-Methoxyaniline | Electron-Donating | 78 |
| 4-(Trifluoromethyl)aniline | Electron-Withdrawing | 98 |
| 2,6-Dimethylaniline | Sterically Hindered | 65 |
| 3-(Trifluoromethyl)aniline | Electron-Withdrawing | >99 |
As shown in the data, electron-withdrawing groups on the aniline ligand (e.g., 3- or 4-trifluoromethyl) lead to the most active catalysts for this specific transformation, while both electron-donating and sterically hindered anilines result in slightly diminished, though still high, efficiency. nih.gov This suggests that a precatalyst incorporating an this compound ligand would be a viable, stable, and effective system, with its specific activity profile being a balance between its moderate electronic donation and significant steric bulk.
Mechanistic Studies of Catalytic Cycles Involving Aniline-Derived Ligands
The mechanism of catalytic cycles involving aniline-derived ligands is best understood through the lens of their role in stabilizing precatalyst complexes and facilitating the formation of the active catalyst. researchgate.net In the case of the well-studied [(NHC)PdCl2(aniline)] precatalyst systems, the aniline derivative acts as a weakly coordinating, "throw-away" ligand that is crucial for the stability and handling of the Pd(II) complex but is not directly involved in the primary bond-forming steps of the catalytic cycle. nih.govresearchgate.net
The generally accepted catalytic cycle for a cross-coupling reaction using these precatalysts involves several key stages:
Activation of the Precatalyst: The cycle begins with the reduction of the stable Pd(II) precatalyst to a catalytically active Pd(0) species. During this activation step, the aniline ligand dissociates from the metal center, yielding a highly reactive, monoligated Pd(0)-NHC complex. nih.gov The lability of the aniline ligand is critical; it must be easily displaced to initiate catalysis, yet its presence in the precatalyst renders the complex stable to air and moisture. organic-chemistry.orgacs.org
Oxidative Addition: The generated Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate, [(NHC)Pd(Ar)(X)]. The strong σ-donation of the primary NHC ligand facilitates this step. researchgate.net
Transmetalation (for Suzuki-type couplings): In a Suzuki-Miyaura coupling, the Pd(II) intermediate reacts with a boronic acid derivative (Ar'-B(OH)2) in the presence of a base. This step involves the transfer of the Ar' group from boron to palladium, forming a diarylpalladium(II) complex, [(NHC)Pd(Ar)(Ar')].
Reductive Elimination: This is the final bond-forming step. The two organic fragments (Ar and Ar') are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0)-NHC species, which can then re-enter the catalytic cycle.
The aniline ligand's primary role is fulfilled prior to the main cycle. However, its structural properties have an indirect but significant influence. Computational studies, including Natural Bond Orbital (NBO) analysis, have shown that the aniline ligand can redistribute the electron density along the palladium-NHC axis in the precatalyst complex. nih.gov This modulation can influence the ease of the initial reduction and activation step. Furthermore, it has been proposed that the re-association of the dissociated aniline ligand could potentially stabilize the active metal species during the reaction, contributing to a longer catalyst lifetime. nih.gov
In broader catalytic systems, including those based on copper, chelating amine and diamine ligands are known to play a more integral role within the catalytic cycle. mit.edu They can control the concentration and aggregation state of the active copper species and directly participate in the activation of aryl halides, potentially through the formation of well-defined ligated copper(I) amidate complexes. mit.edu While the function of the aniline in the [(NHC)PdCl2(aniline)] system is primarily as a stabilizing precursor ligand, these related studies underscore the diverse and critical roles that amine-based ligands can play in modulating and enabling transition metal catalysis.
Advanced Spectroscopic and Structural Characterization of N 2,2 Dimethylpropyl 3 Ethylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of N-(2,2-dimethylpropyl)-3-ethylaniline. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the protons of the N-(2,2-dimethylpropyl) group. The aromatic protons would typically appear in the downfield region (around 6.5-7.2 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. chemicalbook.com The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic ethyl pattern. rsc.org The N-alkyl group would show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the methylene protons adjacent to the nitrogen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals are expected for the aromatic carbons, the ethyl group carbons, and the carbons of the N-(2,2-dimethylpropyl) group. nih.gov The chemical shifts of the aromatic carbons can confirm the substitution pattern. rsc.org
2D NMR Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would confirm the coupling between protons on the ethyl group and within the aromatic ring, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.
Predicted NMR Data for this compound
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.2 | 110 - 150 | m |
| Ethyl -CH₂- | ~2.6 | ~29 | q |
| Ethyl -CH₃ | ~1.2 | ~15 | t |
| N-CH₂- | ~3.0 | ~55 | s |
| C(CH₃)₃ | ~3.3 | ~32 | s |
| C(CH₃)₃ | ~0.9 | ~27 | s |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₃H₂₁N), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be determined, confirming its atomic composition. rsc.org
Electron Ionization (EI) and Electrospray Ionization (ESI): Depending on the volatility and stability of the compound, different ionization techniques can be used. EI-MS typically leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. nist.govnist.gov ESI-MS is a softer ionization technique, often used in conjunction with liquid chromatography, which typically yields the protonated molecular ion [M+H]⁺ as the base peak. rsc.org
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the loss of a tert-butyl radical ([M-57]⁺) due to the cleavage of the C-C bond alpha to the nitrogen, which is a common fragmentation for neopentyl groups. Another expected fragmentation is the benzylic cleavage leading to the loss of a methyl radical from the ethyl group ([M-15]⁺). nih.gov
Predicted Mass Spectrometry Fragments for this compound
| m/z (predicted) | Ion Structure / Fragment Lost |
|---|---|
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 134 | [M - C(CH₃)₃]⁺ |
| 106 | [M - CH₂C(CH₃)₃]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. sphinxsai.comresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:
N-H Stretch: A weak to medium band around 3400 cm⁻¹ for the N-H stretching of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and neopentyl groups would be observed in the 2850-2960 cm⁻¹ region. naturalspublishing.com
C-N Stretch: The C-N stretching vibration for aromatic amines is expected in the 1250-1360 cm⁻¹ range. sphinxsai.com
Aromatic C=C Bends: Characteristic bands for the substituted benzene ring would be seen in the 1450-1600 cm⁻¹ region, and out-of-plane bending bands in the 690-900 cm⁻¹ region can help confirm the substitution pattern. biointerfaceresearch.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, IR) | Predicted Wavenumber (cm⁻¹, Raman) |
|---|---|---|
| N-H Stretch | ~3400 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Bending | 1450 - 1600 | Strong |
| C-N Stretch | 1250 - 1360 | Medium |
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing
For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. scirp.org
The analysis would elucidate the geometry around the nitrogen atom and the orientation of the N-(2,2-dimethylpropyl) and 3-ethylphenyl groups relative to each other. Furthermore, X-ray diffraction studies reveal how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if applicable), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. nih.gov This information is crucial for understanding the physical properties of the material, such as melting point and solubility. While no specific crystal structure for the title compound is publicly available, studies on similar aniline (B41778) derivatives show that these molecules can adopt various packing motifs. researchgate.net
Advanced Optical Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Properties
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic properties of this compound, which are governed by the electronic transitions within the aniline chromophore.
UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show characteristic absorption bands arising from π→π* transitions within the substituted benzene ring. Aniline and its derivatives typically exhibit two main absorption bands. researchgate.net The position and intensity of these bands (λ_max) are sensitive to the nature and position of the substituents on the aromatic ring and the nitrogen atom. The ethyl and N-(2,2-dimethylpropyl) groups, being electron-donating alkyl groups, are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted aniline.
Fluorescence Spectroscopy: Many aniline derivatives exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may emit light at a longer wavelength. The fluorescence emission spectrum, quantum yield, and lifetime are important parameters that characterize the excited state properties of the molecule. researchgate.netresearchgate.net These properties are influenced by the molecular structure and the solvent environment, providing further insight into the electronic nature of the compound.
Applications As Versatile Building Blocks in Organic Synthesis and Advanced Materials Science
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
